Bicyclo[3.2.0]heptan-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1255099-04-7 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-3-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-5-1-2-6(5)4-7/h5-7H,1-4,8H2 |
InChI Key |
RCJIJEPMHWIWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)N |
Origin of Product |
United States |
Architectural Significance of the Bicyclo 3.2.0 Heptane Core in Organic Chemistry
The bicyclo[3.2.0]heptane scaffold is a recurring motif in a variety of bioactive molecules and natural products. acs.orgnih.govrsc.org Its rigid structure is valuable for creating conformationally constrained molecules, which can be instrumental in designing compounds with specific spatial and directional properties for interacting with biological targets. consensus.appnih.gov The inherent strain and defined stereochemistry of the bicyclo[3.2.0]heptane framework make it a versatile building block in organic synthesis.
The synthesis of the bicyclo[3.2.0]heptane core can be achieved through various methods, with intramolecular [2+2] cycloaddition reactions being a prominent strategy. acs.orgnih.gov Recent advancements have demonstrated the use of copper-catalyzed intramolecular [2+2] cycloadditions under visible light to construct this scaffold with high yields and diastereoselectivity. acs.org Furthermore, palladium-catalyzed C(sp³)–H activation and C–C cleavage processes have been employed to create functionalized bicyclo[3.2.0]heptane lactones, which serve as versatile intermediates for a range of derivatives. nih.govrsc.orgrsc.org
The unique three-dimensional shape of the bicyclo[3.2.0]heptane core enhances its ability to bind to protein targets. nih.govrsc.org Studies have shown that this bicyclic system tends to adopt a stable boat-like conformation, a property that is largely unaffected by different substitution patterns. nih.gov This intrinsic conformational preference is a key feature in the design of molecules where the precise positioning of functional groups is critical. consensus.appnih.gov
Role of Amine Functionality Within Bicyclic Systems
The amine group is a crucial functional group in medicinal chemistry due to its ability to form hydrogen bonds and participate in ionic interactions, which are fundamental for molecular recognition at biological targets. acs.org In bicyclic systems like bicyclo[3.2.0]heptan-3-amine, the amine's position and orientation are fixed by the rigid scaffold, influencing its basicity and reactivity.
The reactivity of amines in bicyclic structures is a subject of ongoing research. For instance, the nitrogen inversion barrier, which describes the process of the nitrogen atom and its substituents passing through a planar transition state, can be significantly affected by the constraints of a bicyclic system. acs.orgresearchgate.net The geometry of the Cα-N-Cα fragment within the amine is a key determinant of this barrier. acs.org
The nature of the amine (primary, secondary, or tertiary) also dictates its chemical behavior. For example, in the context of CO2 capture, primary amines have been shown to preferentially form intermolecular ammonium (B1175870) carbamates, while secondary amines tend to form carbamic acid. researchgate.net The steric environment created by the bicyclic framework can influence these interactions.
Reactivity and Chemical Transformations of Bicyclo 3.2.0 Heptan 3 Amine and Its Core Derivatives
Ring-Opening and Rearrangement Processes
Acid-Catalyzed Ring Expansion to Norbornane (B1196662) Derivatives
The conversion of the bicyclo[3.2.0]heptane skeleton to the thermodynamically more stable bicyclo[2.2.1]heptane (norbornane) system is a key acid-catalyzed transformation. This rearrangement is a classic example of a Wagner-Meerwein shift, which involves the 1,2-migration of an alkyl group to an adjacent carbocation center.
The reaction is typically initiated by the formation of a carbocation within the bicyclo[3.2.0]heptane framework. For instance, the treatment of 4-methylenebicyclo[3.2.0]heptanes with a sulfuric acid solution in acetic acid leads to the exclusive formation of norbornane derivatives. ugent.be The driving force for this rearrangement is the significant difference in strain energy between the two bicyclic systems; the bicyclo[2.2.1]heptane skeleton is energetically more favorable than the bicyclo[3.2.0]heptane system. ugent.be
Similarly, deamination reactions of bicyclo[3.2.0]hept-3-yl amines, which proceed through carbocation intermediates, also yield 7-norbornyl products. researchgate.net The mechanism involves the formation of a carbocation at the C3 position, followed by a skeletal reorganization to the more stable norbornyl cation.
Table 1: Examples of Acid-Catalyzed Ring Expansion
| Starting Material | Reagents | Major Product | Reference |
|---|---|---|---|
| 4-Methylenebicyclo[3.2.0]heptane | H₂SO₄/AcOH | Bicyclo[2.2.1]heptan-7-ol derivative | ugent.be |
Cyclobutane (B1203170) Ring-Opening Mechanisms
The strained cyclobutane ring in bicyclo[3.2.0]heptane derivatives is susceptible to cleavage under various conditions, including acidic, basic, and thermal activation. The ease of this ring-opening is influenced by the substitution pattern on the ring and the specific reagents used. beilstein-journals.org
Under acidic conditions, bicyclo[3.2.0]heptanone derivatives can undergo a two-carbon ring expansion to form cycloheptenone and cyclohepta-2,4-dienone. researchgate.net For example, in strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptan-6-one isomerizes cleanly to protonated cyclohept-2-enone. researchgate.net
Base-catalyzed ring-opening is also a common transformation. Fused 2-vinyl or 2-phenyl substituted bicyclo[3.2.0]heptenones undergo stereoselective ring cleavage when treated with alkoxides like sodium methoxide (B1231860) or potassium tert-butoxide, yielding vicinally disubstituted cycloalkene derivatives. beilstein-journals.org The presence of substituents capable of stabilizing a developing carbanion at the C-2 position facilitates this cleavage. beilstein-journals.org
Furthermore, specific reagents can induce unique ring-opening pathways. For instance, the cyclobutane ring of a bicyclo[3.2.0]heptane lactone was observed to cleave unexpectedly when treated with boron tribromide (BBr₃), producing a γ-lactone, although the precise mechanism remains to be fully elucidated. rsc.orgnih.gov
Cope Rearrangement in Bicyclo[3.2.1]octene-Based Dienes and Related Systems
The Cope rearrangement is a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement of 1,5-dienes. While not a direct transformation of the bicyclo[3.2.0]heptane core, it is a significant reaction for related systems such as bicyclo[3.2.1]octenes, which can be accessed from bicyclo[3.2.0]heptane precursors. This rearrangement serves as a powerful tool for ring expansion and the formation of complex polycyclic structures. cdnsciencepub.comthieme-connect.de
A notable example is the ring rearrangement of oxo- or aza-bridged bicyclo[3.2.1]octene alkylidenemalononitriles. These compounds undergo a Cope ring rearrangement to produce uniquely decorated cis-fused heteroatomic hexahydropentalenes. thieme-connect.describd.com This transformation highlights the utility of the Cope rearrangement in generating novel molecular scaffolds from bicyclic precursors. thieme-connect.de The reaction proceeds through a concerted cleavage and reformation of C-C bonds via a six-membered transition state. thieme-connect.de
Pinacol-Type Rearrangements of Bicyclic Alcohols
Pinacol-type rearrangements involve the 1,2-migration of a substituent in a 1,2-diol or a related species, typically under acidic conditions, to form a carbonyl compound. This reaction is particularly useful for ring expansion in strained bicyclic systems.
In the context of bicyclo[3.2.0]heptane derivatives, silyl (B83357) ether derivatives of 6-oxabicyclo[3.2.0]heptan-1-ol undergo an acid-catalyzed pinacol-type rearrangement with complete regioselectivity. This transformation provides a stereoselective route to highly functionalized cyclopentane (B165970) derivatives. The rearrangement proceeds via a carbocation intermediate, followed by the migration of an alkyl or aryl group to the adjacent electron-deficient center, driven by the formation of a stable carbonyl group.
Aminyl Radical Rearrangements and Ring Expansion
Nitrogen-centered radicals, known as aminyl radicals, are highly reactive intermediates that can participate in ring expansion reactions. These radicals can be generated from organic azides using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net
Studies on the related azanorbornane ([2.2.1]azabicyclic) system have demonstrated a regioselective rearrangement of aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. researchgate.netresearchgate.net This transformation occurs when 3-azidoazanorbornanes are treated under radical conditions. researchgate.net The proposed mechanism involves the generation of a bicyclic aminyl radical, which then undergoes a ring-opening/ring-closure sequence to yield the expanded bicyclic imine. researchgate.net This type of rearrangement highlights a potential pathway for the transformation of bicyclo[3.2.0]heptan-3-amine derivatives, where an aminyl radical could be generated at the C3-nitrogen, potentially leading to ring-expanded aza-heterocycles.
Table 2: Products of Azanorbornane Aminyl Radical Rearrangement
| Substrate | Conditions | Major Product | Minor Products | Reference |
|---|---|---|---|---|
| 3-exo-azidoazanorbornane sulfone | Bu₃SnH, AIBN, Benzene (reflux) | Ring-expanded bicyclic system (56%) | Primary amines (reduction products) | researchgate.net |
Mechanochemical Activation and Photochemically Reversible Retro [2+2] Cycloaddition
Mechanochemistry explores chemical reactions induced by mechanical force. Bicyclo[3.2.0]heptane (BCH) has been identified as a "mechanophore," a mechanically sensitive functional group that can undergo specific chemical transformations when embedded within a polymer chain and subjected to mechanical stress, such as ultrasound. ugent.bebeilstein-journals.orgnih.gov
The mechanical activation of a BCH mechanophore results in a formal retro [2+2] cycloaddition reaction, cleaving the cyclobutane ring to generate reactive bis-enones. ugent.bebeilstein-journals.org This ring-opening process leads to a significant local elongation of the polymer chain (over 4 Å). ugent.bebeilstein-journals.org A key feature of this system is its reversibility. The generated bis-enone products can be converted back to the original bicyclo[3.2.0]heptane structure through photocyclization upon exposure to visible light. ugent.bebeilstein-journals.org This switchable structure and reactivity in response to stress and light presents opportunities for the development of stress-responsive and self-healing materials. beilstein-journals.org The mechanochemical ring-opening is driven by mechanical force rather than thermal processes. beilstein-journals.org
Table 3: Characteristics of Bicyclo[3.2.0]heptane Mechanophore Activation
| Activation Method | Transformation | Product | Key Feature | Reference |
|---|---|---|---|---|
| Mechanical Force (Ultrasound) | Formal retro [2+2] cycloaddition | Bis-enones | Large local elongation (>4 Å) | ugent.bebeilstein-journals.org |
Functional Group Interconversions and Derivatization Reactions
The unique strained ring system of the bicyclo[3.2.0]heptane scaffold provides a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. The reactivity of this core, particularly when functionalized with an amine group as in this compound, allows for a wide range of chemical transformations. These reactions enable the synthesis of diverse derivatives by modifying existing functional groups or introducing new ones onto the bicyclic skeleton.
Selective Oxidation Reactions
Selective oxidation of the bicyclo[3.2.0]heptane framework allows for the introduction of valuable carbonyl functionalities. While direct oxidation of this compound is complex, studies on related derivatives highlight the potential of such transformations. For instance, biocatalytic oxidation has been successfully employed on the bicyclo[3.2.0]heptane skeleton. The biooxidation of (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol using immobilized cells of Bacillus stearothermophilus in heptane (B126788) resulted in the kinetic resolution of the alcohol. This process yielded optically pure (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one with a 49% yield, demonstrating that enzymatic systems can achieve high selectivity on this bicyclic structure. mdpi.com
In mechanistic studies of organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, an oxidation step is proposed where a bicyclic radical intermediate is oxidized to the final product, promoted by the radical form of diisopropylamine. mdpi.com These examples showcase that oxidative transformations can be controlled to target specific positions on the bicyclo[3.2.0]heptane core, providing access to key intermediates like ketones, which are valuable for further derivatization.
Alkylation and Substitution Reactions on the Bicyclic Skeleton
The functionalization of the bicyclo[3.2.0]heptane skeleton through alkylation and substitution reactions is crucial for creating diverse molecular libraries. Following deprotection of a protected amine, such as an N-Boc group, the resulting free amine can undergo various N-functionalization reactions. Documented examples include N-alkylation and N-acylation, which introduce new substituents directly onto the nitrogen atom of the core structure. acs.org
Nucleophilic substitution reactions are also employed to introduce functionality. For example, in the synthesis of related bicyclo[3.1.0]hexane derivatives, a bromide intermediate readily reacts with potassium thioacetate (B1230152) (KSAc) or sodium azide (B81097) (NaN3) via an SN2 mechanism to introduce thioacetate or azide groups, respectively. chemrxiv.org Such strategies are applicable to the bicyclo[3.2.0]heptane system for installing a variety of functional groups that can serve as handles for further chemical modifications.
Hydrolysis and Deprotection Strategies
The use of protecting groups is common in the synthesis of complex molecules involving the bicyclo[3.2.0]heptane scaffold, and their efficient removal is a critical step. The N-Boc (tert-butyloxycarbonyl) group is a frequently used protecting group for the amine functionality. Quantitative N-Boc deprotection from a 2-azabicyclo[3.2.0]heptane core has been demonstrated, enabling subsequent functionalization of the liberated secondary amine. acs.org This strategy is also noted in the synthesis of DNA-encoded libraries, where an N-Boc-pyrrolidine group attached to a spiro[bicyclo[3.2.0]heptane] scaffold offers a site for further derivatization after deprotection. nih.gov
Hydrolysis is another key transformation, particularly for ester or lactone derivatives. In the synthesis of bicyclo[3.2.0]heptane-derived building blocks, mild alkaline hydrolysis is used to convert ester functionalities into carboxylic acids. chemrxiv.org Furthermore, bicyclo[3.2.0]heptane lactone derivatives can undergo a ring-opening process through sequential hydrolysis and substitution to yield highly functionalized trisubstituted cyclobutane derivatives. rsc.orgrsc.org These deprotection and hydrolysis strategies are essential for unmasking reactive functional groups and enabling the structural diversification of the bicyclo[3.2.0]heptane core. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Source |
| N-Boc Deprotection | Acidic conditions | Free amine | acs.org |
| Ester Hydrolysis | Mild alkaline conditions | Carboxylic acid | chemrxiv.org |
| Lactone Ring Opening | Sequential hydrolysis and substitution | Trisubstituted cyclobutane | rsc.org |
Cascade and Multicomponent Reactions Involving Bicyclo[3.2.0]heptane Intermediates
Cascade and multicomponent reactions (MCRs) offer a highly efficient route to complex molecular architectures like the bicyclo[3.2.0]heptane system from simple starting materials in a single operation. These reactions are prized for their atom economy and ability to rapidly build molecular complexity.
A notable example is a novel diastereoselective multicomponent cascade reaction that forms a strained 3-azabicyclo[3.2.0]heptane derivative. acs.orgresearchgate.net This reaction proceeds with high diastereoselectivity, predominantly affording a single diastereoisomer. acs.orgresearchgate.net Similarly, a general three-component triple cascade reaction, initiated by a hetero-Michael addition to α,β-unsaturated aldehydes, yields [3.2.0]heterobicycles with high diastereoselectivity. acs.org The success of this reaction depends on the specific substrates used, such as the (E)-4-heterocrotonate and the size of the secondary amine. acs.org Chemoenzymatic methods have also utilized multicomponent reactions to synthesize new 3-azabicyclo[3.2.0]heptane derivatives, which were then resolved using lipase (B570770) B from Candida antarctica. nih.gov
The bicyclo[3.2.0]heptane core is also accessible through cascade reactions involving C-H activation. A palladium-catalyzed cascade involving C(sp3)–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids provides a diastereoselective route to bicyclo[3.2.0]heptane lactones. rsc.orgnih.govnih.gov The choice of ligand is critical in these transformations, allowing for the synthesis of either arylated or non-arylated lactone products. rsc.orgrsc.orgnih.govnih.gov Another powerful cascade sequence was employed in the total synthesis of natural products artochamins H–J, where a formal cycloaddition reaction under microwave conditions created the bicyclo[3.2.0]heptane ring system. nih.gov These advanced synthetic strategies highlight the importance of bicyclo[3.2.0]heptane intermediates in the efficient construction of complex and biologically relevant molecules. mdpi.com
| Reaction Name | Key Features | Resulting Scaffold | Source(s) |
| Diastereoselective Multicomponent Cascade | High diastereoselectivity, catalyst-free | Strained 3-azabicyclo[3.2.0]heptane | acs.orgresearchgate.net |
| Three-Component Triple Cascade | Iminium–enamine–iminium sequential activation | [3.2.0]heterobicycles | acs.org |
| Pd-Catalyzed C-H Activation Cascade | Diastereoselective, ligand-controlled | Bicyclo[3.2.0]heptane lactones | rsc.orgrsc.orgnih.govnih.gov |
| Microwave-Assisted Formal Cycloaddition | Cascade sequence for natural product synthesis | Tetracyclic system with a Bicyclo[3.2.0]heptane core | nih.gov |
Computational and Mechanistic Investigations of Bicyclo 3.2.0 Heptane Chemistry
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become an indispensable tool for probing the intricate details of chemical reactions involving bicyclo[3.2.0]heptane derivatives. It provides profound insights into their electronic structure, reaction pathways, and energetics.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions that form or involve the bicyclo[3.2.0]heptane skeleton. This is particularly evident in the study of photocycloaddition reactions, a common method for synthesizing this ring system. For instance, in the organophotoredox-catalyzed [2+2] photocycloaddition of aryl bis-enone derivatives, DFT calculations have been used to propose a plausible reaction mechanism. mdpi.com These studies trace the pathway from the initial radical anion intermediate through a subsequent intramolecular radical attack to form a bicyclic radical intermediate, ultimately leading to the bicyclo[3.2.0]heptane product. mdpi.com
Computational methods are also employed to explore various reaction pathways and identify the most favorable ones. Automated approaches combining meta-molecular dynamics (MD) with DFT can identify multiple low-barrier reactions for a given reactant, mapping out a network of possibilities. chemrxiv.org This allows for the discovery of not only expected reactions but also novel transformations. chemrxiv.org Such computational explorations are vital for understanding the complex reactivity of strained systems like bicyclo[3.2.0]heptane.
A key strength of DFT is its ability to quantitatively determine the energetics of a reaction, including the activation energies (reaction barriers) of transition states and the relative energies of intermediates and products. chemrxiv.org These thermodynamic and kinetic profiles are essential for predicting reaction feasibility and selectivity.
| Reaction Type | Computational Method | Key Findings |
| Anion Radical [2+2] Photocycloaddition | DFT | Elucidation of a syn-closure pathway; confirmation of cis-anti product formation. mdpi.com |
| General Unimolecular Reactions | meta-MD and DFT | Identification of 36 new reactions, 10 of which have barriers <30 kcal/mol. chemrxiv.org |
| General Bimolecular Reactions | meta-MD and DFT | Identification of 34 new low-barrier reactions. chemrxiv.org |
Molecular Mechanics and Conformational Analysis
The bicyclo[3.2.0]heptane system is conformationally constrained due to its fused-ring structure. Molecular mechanics and other computational methods have been employed to understand its structural preferences and inherent strain.
The fusion of a four-membered ring with a five-membered ring introduces significant ring strain. Computational studies have been utilized to estimate the strain energy of the bicyclo[3.2.0]heptane system. This strain influences the molecule's geometry, stability, and reactivity. For example, the C-C bonds in the four-membered ring are typically longer than those in the five-membered ring to accommodate this strain. actachemscand.org The bond common to both fused rings is often the longest, reflecting the high localized strain at the bridgehead carbons. actachemscand.org
The bicyclo[3.2.0]heptane core exhibits distinct conformational preferences. The most stable conformation is the endo or "boat-like" form, where the five-membered ring adopts a boat-like shape. actachemscand.orgnih.govstackexchange.com An alternative, less stable conformation is the exo or "chair" form. actachemscand.org
Molecular mechanics calculations (specifically, MM2) have quantified the energy difference between these two conformers to be approximately 5.5 kJ mol⁻¹, suggesting that at room temperature, the gas phase would consist of about 90% of the more stable endo form. actachemscand.org This intrinsic preference for the boat-like conformation is a remarkable feature of the bicyclic core and is largely unaffected by various substitution patterns. nih.gov The rigidity conferred by this locked conformation is a useful property in the design of molecules where precise spatial and directional fixation of functional groups is required. nih.gov
X-ray crystallography of bicyclo[3.2.0]heptane derivatives consistently confirms that the cyclopentane (B165970) ring adopts an endo conformation. rsc.org A notable structural feature of the favored endo form is that the four-membered ring is essentially planar. actachemscand.org In contrast, the cyclobutane (B1203170) portion of the more flexible exo form is significantly puckered. actachemscand.org
| Conformer | Relative Energy (kJ mol⁻¹) | Four-Membered Ring Puckering Angle (φ) | Symmetry |
| endo (Boat) | 0 | ~2° | Cₛ |
| exo (Chair) | 5.5 | ~24° | Cₛ |
Data sourced from molecular mechanics (MM2) calculations. actachemscand.org
Mechanistic Elucidation of Catalytic Systems
Catalysis provides powerful and efficient routes to synthesize functionalized bicyclo[3.2.0]heptanes. Mechanistic studies, combining experimental and computational approaches, have been vital in understanding and optimizing these catalytic systems.
One prominent example is the cobalt-catalyzed intramolecular [2π + 2π] cycloaddition of α,ω-dienes to form bicyclo[3.2.0]heptane derivatives. princeton.edu Mechanistic studies, including kinetic analysis and electron paramagnetic resonance (EPR) spectroscopy, established a second-order rate law. princeton.edu These investigations revealed that the electronic structure of the cobalt catalyst and its intermediates is crucial, with the bis(imino)pyridine ligand playing a key role as a redox-active participant throughout the catalytic cycle. princeton.edu
Another well-studied area is the organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.comunimi.it In these systems, an organic dye, such as Eosin Y, absorbs visible light to initiate a single-electron transfer (SET) process, generating a radical anion intermediate from the substrate. unimi.it The mechanism then proceeds through an intramolecular cyclization to yield the bicyclo[3.2.0]heptane product. The presence of a Lewis acid like LiBr can promote the reaction. mdpi.comunimi.it
More recently, palladium-catalyzed C(sp³)–H activation cascades have been developed to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors. nih.govrsc.orgnih.gov The mechanism involves intricate steps of C–H activation and C–C bond cleavage. nih.govrsc.org The choice of ligand is critical in directing the reaction pathway; for instance, mono-N-protected amino acid (MPAA) ligands enable the formation of arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands can yield non-arylated versions. nih.govrsc.orgnih.gov
Finally, biocatalytic approaches using enzymes like alcohol dehydrogenases have been employed in redox transformations of bicyclo[3.2.0]heptane substrates. nih.govmdpi.com These enzymatic reactions can offer high stereoselectivity, such as in the kinetic resolution of racemic bicyclo[3.2.0]hept-2-en-6-ol. mdpi.com
Photoredox Catalysis Mechanisms
The synthesis of bicyclo[3.2.0]heptane derivatives through photoredox catalysis, particularly via [2+2] photocycloaddition, has been a subject of detailed mechanistic investigation, supported by both experimental and computational studies. mdpi.comnih.gov A common pathway involves the use of an organic dye, such as Eosin Y, as a photocatalyst, which becomes excited upon irradiation with visible light. mdpi.comnih.gov
The established mechanism for the anion radical [2+2] photocycloaddition of aryl bis-enones proceeds through several key steps. nih.gov Initially, the photocatalyst in its excited state is reduced by a sacrificial electron donor, like diisopropylamine, forming its radical anion. nih.gov This reduced catalyst then transfers an electron to the aryl bis-enone substrate, which is often activated by a Lewis acid such as Lithium Bromide (LiBr), generating a radical anion intermediate. mdpi.comnih.gov This intermediate undergoes an intramolecular radical attack to form a bicyclic radical intermediate. mdpi.com The final step is an oxidation reaction, facilitated by the radical form of the amine, which yields the desired bicyclo[3.2.0]heptane product and regenerates the photocatalyst. mdpi.comnih.gov
Computational analyses, specifically Density Functional Theory (DFT) calculations, have been instrumental in supporting this proposed mechanism. mdpi.comsciprofiles.com These theoretical studies provide insights that align with experimental data, validating the reaction pathway. nih.gov The reaction conditions, particularly the choice of solvent, have a significant impact on the reaction's efficiency.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (a:b) |
|---|---|---|---|
| 1 | Methanol (B129727) | - | - |
| 2 | Dichloromethane (B109758) | - | - |
| 3 | DMF | 35 | - |
| 4 | THF | 45 | - |
| 5 | Acetonitrile (B52724) | 76 | 60:40 |
As shown in Table 1, a solvent screening identified dry acetonitrile as the optimal medium for the reaction, yielding the product in 76% yield. mdpi.com In contrast, solvents like methanol and dichloromethane resulted in no product formation. mdpi.com
Amine/Transition Metal Combined Catalysis and Off-Cycle Catalyst Cooperativity
The combination of amine organocatalysis and transition metal catalysis represents a powerful strategy for chemical transformations. researchgate.net This dual catalytic system activates carbonyl compounds through the formation of a nucleophilic enamine intermediate by the amine catalyst, while the transition metal concurrently activates other functionalities, such as allylic substrates, to form reactive electrophilic species. researchgate.net
Origins of Regioselectivity and Stereoselectivity
Computational studies have been paramount in elucidating the factors that govern regioselectivity and stereoselectivity in the synthesis of bicyclo[3.2.0]heptane derivatives. mdpi.comnih.gov The unique and rigid three-dimensional structure of the bicyclo[3.2.0]heptane framework presents a significant synthetic challenge in controlling the spatial arrangement of substituents. rsc.orgrsc.org
In the organophotoredox-catalyzed [2+2] photocycloaddition, DFT calculations have shown that the reaction proceeds via a syn-closure pathway. mdpi.comsciprofiles.com This pathway is energetically favored and leads to the formation of cis-anti diastereoisomers as the major products. mdpi.com The absolute configuration of these products has been unambiguously confirmed through X-ray crystallography, and the results show excellent agreement with theoretical predictions from DFT analysis. mdpi.com The use of chiral oxazolidinone auxiliaries attached to the substrates has proven effective in inducing enantioselectivity, demonstrating how chiral information can be translated to the final product. nih.gov
Similarly, in Au(I)-catalyzed cycloisomerization reactions of 1,6-enynes to form bicyclo[3.2.0]hept-6-en-2-ones, DFT computations revealed that the most probable reaction pathway is a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement. acs.org
The choice of ligands in transition metal-catalyzed reactions also plays a critical role in determining the stereochemical outcome. In the palladium-catalyzed synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, different classes of ligands, such as mono-N-protected amino acids (MPAA) and pyridone-amines, can be used to selectively synthesize either all-syn arylated or non-arylated products, respectively. rsc.orgrsc.org
Advanced Spectroscopic and Structural Characterization of Bicyclo 3.2.0 Heptan 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Substituent Orientation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Bicyclo[3.2.0]heptan-3-amine derivatives in solution. Both ¹H and ¹³C NMR provide critical data for establishing connectivity, and more advanced techniques and analysis of spectral parameters like coupling constants and nuclear Overhauser effects (NOE) are indispensable for elucidating stereochemistry and preferred conformations.
The rigid, strained bicyclic system of these molecules results in distinct chemical shifts and coupling constants that are highly dependent on the orientation of substituents. For instance, the ¹H NMR parameters can be used to differentiate between endo and exo isomers. The conformation of the five-membered ring, which is typically found in a twist or envelope form, significantly influences the dihedral angles between protons, which in turn affects the observed vicinal coupling constants (³JHH). researchgate.net A complete analysis of the coupling patterns of the ring system protons is often necessary for unambiguous configurational assignments. researchgate.net
Studies on related bicyclo[3.2.0]heptane systems have shown that the endo-envelope conformer is generally preferred over the exo-twist conformer. stir.ac.uk This conformational preference dictates the spatial relationship between substituents and is reflected in the NMR data. For a substituent at the C3 position, its orientation (endo vs. exo) will lead to characteristic differences in the chemical shifts of the C3 proton and its coupling to adjacent protons at C2 and C4.
Table 1: Representative ¹H NMR Data for Stereochemical Analysis of Bicyclo[3.2.0]heptane Derivatives
| Proton | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Structural Information |
|---|---|---|---|
| H3 (proton on carbon with amine) | 2.8 - 3.5 | ³J(H3, H2), ³J(H3, H4) | Chemical shift and multiplicity depend on the electronic environment and stereochemistry. |
| H1, H5 (bridgehead protons) | 2.5 - 3.2 | ³J(H1, H2), ³J(H1, H7), ³J(H5, H4), ³J(H5, H6) | Typically complex multiplets; their coupling provides information about the ring fusion. |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or five decimal places.
For the parent compound, this compound, the molecular formula is C₇H₁₃N. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), and nitrogen (¹⁴N = 14.00307 Da), the calculated monoisotopic mass is 111.10480 Da.
When a sample is analyzed by HRMS, the experimentally measured exact mass is compared to the calculated value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, ruling out other possible combinations of atoms that might have the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized derivatives and for analyzing complex mixtures.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic arrangement, including bond lengths, bond angles, and torsional angles.
For derivatives of this compound, this technique provides unequivocal proof of both relative and absolute configuration. researchgate.net
Relative Configuration: X-ray crystallography can distinguish between diastereomers. For example, it can determine whether other substituents on the bicyclic ring are cis or trans relative to the amine group at the C3 position. Studies on related bicyclic systems have successfully used this method to establish the stereochemistry of reaction products. stir.ac.uknih.gov
Absolute Configuration: For chiral, enantiomerically pure samples, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter. This is often achieved by co-crystallizing the molecule with a chiral reference or by using anomalous dispersion effects if a sufficiently heavy atom is present in the structure. thieme-connect.de
The synthesis and X-ray crystal structures of various bicyclo[3.2.0]heptane derivatives have been described, confirming that the bicyclic core often adopts a boat-like conformation which is largely unaffected by different substitution patterns. nih.gov This provides a solid-state picture that can be compared with solution-phase conformations suggested by NMR studies.
Electron-Diffraction Studies for Molecular Geometry Analysis
Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds, free from the packing forces present in a crystal lattice. This method provides highly accurate measurements of bond lengths, valence angles, and torsional angles.
A detailed electron-diffraction study of the parent bicyclo[3.2.0]heptane molecule has been performed, providing fundamental geometric data for the core scaffold. actachemscand.org The study revealed that in the gas phase, the molecule exists predominantly in an endo (boat) conformation, which was found to be more stable than the exo (chair) form by 5.5 to 10 kJ mol⁻¹. actachemscand.org This experimental finding is in good agreement with molecular mechanics calculations. actachemscand.org The presence of a C3-amine substituent is not expected to dramatically alter this fundamental conformational preference of the carbon skeleton.
Table 2: Key Molecular Geometry Parameters of Bicyclo[3.2.0]heptane from Electron-Diffraction Studies
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (average) | 1.543 | ∠C1-C2-C3 | 104.8 |
| C1-C5 (bridge) | 1.554 | ∠C2-C3-C4 | 106.2 |
| C-H (average) | 1.114 | ∠C1-C7-C6 | 89.8 |
| ∠C5-C1-C7 | 90.2 |
Data derived from the study of the parent bicyclo[3.2.0]heptane scaffold. actachemscand.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
The IR spectrum of this compound would be characterized by absorptions corresponding to the amine (N-H) and alkane (C-H, C-C) portions of the molecule. openstax.orglibretexts.org
N-H Vibrations: As a primary amine (R-NH₂), it will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region. openstax.org These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. A broader absorption between 1590-1650 cm⁻¹ due to the N-H bending (scissoring) vibration is also expected.
C-H Vibrations: Strong absorptions between 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations within the saturated bicyclic alkane framework. libretexts.org
C-N Vibrations: The C-N stretching vibration typically appears in the fingerprint region of the spectrum, between 1000-1250 cm⁻¹, and can be more difficult to assign definitively.
The absence of absorptions in other key regions, such as the carbonyl region (~1700 cm⁻¹) or the O-H region (~3400 cm⁻¹, broad), can be used to confirm the purity of the compound and the absence of other functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium |
| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |
Applications and Utility of Bicyclo 3.2.0 Heptan 3 Amine Scaffolds in Advanced Organic Synthesis
Bicyclo[3.2.0]heptan-3-amine as a Versatile Synthetic Building Block
The unique structural features of the bicyclo[3.2.0]heptane core, combined with the reactive handle provided by the amine group, position this compound as a valuable and versatile building block in organic synthesis. Its rigid framework allows for precise control over the spatial orientation of substituents, a critical aspect in the synthesis of stereochemically complex molecules.
The bicyclo[3.2.0]heptane skeleton is a core structural component of various carbapenem (B1253116) antibiotics, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. For instance, the synthesis of thienamycin, a potent carbapenem, involves intermediates that feature a bicyclic system. jst.go.jp While the direct use of this compound as a starting material is not always explicitly detailed, the fundamental bicyclic core is a key precursor. The synthesis of carbapenams and carbapenems often utilizes bicyclic lactams, such as 6-azabicyclo[3.2.0]heptan-7-one, as crucial intermediates. These intermediates can be conceptually derived from or elaborated using chemistry related to bicyclo[3.2.0]heptane structures. The amino group in this compound can serve as a synthetic handle to introduce the necessary functionalities and to construct the fused β-lactam ring system characteristic of these antibiotics.
The bicyclo[3.2.0]heptane motif is present in a number of natural products, and its derivatives are consequently key intermediates in their total synthesis. mdpi.com
Grandisol (B1216609) and Lineatin: Stereoselective total syntheses of the racemic forms of grandisol and lineatin, two important insect pheromones, have been developed utilizing 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate. researchgate.netresearchgate.net This demonstrates the utility of the bicyclo[3.2.0]heptane framework as a template for constructing these natural products. researchgate.netresearchgate.net The synthesis of grandisol has been approached through intermediates like 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, highlighting the versatility of differently substituted bicyclo[3.2.0]heptane precursors. unibo.it
Humilisin E: This diterpenoid natural product possesses a complex structure featuring a bicyclo[3.2.0]heptane core fused to a cyclononene (B11951088) ring. nih.govnih.govchemrxiv.org Synthetic strategies towards Humilisin E focus on the stereocontrolled construction of its functionalized bicyclic core. nih.govnih.govchemrxiv.orgjyu.fi These approaches underscore the importance of the bicyclo[3.2.0]heptane unit as a foundational building block for assembling this intricate natural product. jyu.fi
| Natural Product | Key Bicyclo[3.2.0]heptane Intermediate | Reference |
| Grandisol | 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | researchgate.netresearchgate.net |
| Lineatin | 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | researchgate.netresearchgate.net |
| Humilisin E | Functionalized bicyclo[3.2.0]heptane core | nih.govnih.govchemrxiv.org |
In modern drug discovery, there is a growing emphasis on the synthesis of molecules with high three-dimensional (3D) character to improve their pharmacological properties and explore novel biological targets. The rigid, non-planar structure of the bicyclo[3.2.0]heptane scaffold makes it an ideal component for enriching drug discovery libraries with 3D diversity. rsc.orgdtu.dk
The incorporation of bicyclo[3.2.0]heptane-derived building blocks into screening libraries allows for a more comprehensive exploration of chemical space. rsc.org These scaffolds can serve as bioisosteres for aromatic rings, offering improved physicochemical properties. researchgate.net Furthermore, the bicyclo[3.2.0]heptane framework has been utilized in the synthesis of DNA-encoded libraries (DELs), a powerful technology for the discovery of new drug candidates. nih.govrsc.org The development of synthetic methods to create diverse libraries of bicyclo[3.2.0]heptane-containing compounds is an active area of research. nih.gov
Scaffold Design for Conformational Control and Molecular Mimicry
The conformationally constrained nature of the bicyclo[3.2.0]heptane skeleton is a key feature that is exploited in the design of molecules with specific biological activities. By incorporating pharmacophoric groups onto this rigid scaffold, their spatial orientation can be precisely controlled, leading to enhanced potency and selectivity.
The bicyclo[3.2.0]heptane core has been successfully employed to create conformationally locked analogs of neurotransmitters, such as γ-aminobutyric acid (GABA). nih.govconsensus.appresearchgate.net By embedding the GABA pharmacophore within the bicyclic framework, the relative positions of the amino and carboxylic acid groups are fixed. nih.gov This conformational locking helps in understanding the bioactive conformation of GABA and in the design of potent and selective GABA receptor modulators. A specific example is the GABA analog (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, which has been shown to bind to the α2δ subunit of voltage-gated calcium channels. nih.gov The synthesis and structural analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids have demonstrated that the bicyclic core maintains a stable boat-like conformation, largely unaffected by substitution patterns. nih.gov
| GABA Analog | Key Structural Feature | Biological Target | Reference |
| (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid | GABA pharmacophore on a bicyclo[3.2.0]heptane scaffold | α2δ subunit of voltage-gated calcium channels | nih.gov |
| syn/anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids | Conformational locking of GABA within the bicyclic core | N/A (structural study) | nih.gov |
While direct evidence for the use of this compound to mimic peptide tertiary structures for receptor agonism is not extensively documented in the provided search results, the underlying principle of using rigid scaffolds for such purposes is well-established in medicinal chemistry. The defined three-dimensional arrangement of functional groups on the bicyclo[3.2.0]heptane skeleton can be designed to mimic the spatial presentation of key amino acid side chains in a peptide's bioactive conformation. This can lead to the development of small-molecule agonists that can effectively interact with peptide receptors. The conformational rigidity of the bicyclo[3.2.0]heptane scaffold is advantageous in this context as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The ability to functionalize the bicyclo[3.2.0]heptane core at various positions provides the necessary tools to create molecules that can present the required pharmacophoric groups in the correct orientation to elicit a biological response at a peptide receptor.
Structure-Reactivity/Property Relationships in Modified Bicyclo[3.2.0]heptane Systems
The inherent three-dimensional structure of the bicyclo[3.2.0]heptane framework offers a versatile scaffold for fine-tuning the physicochemical properties of a molecule, a critical aspect in the design of advanced organic molecules, particularly in medicinal chemistry. The strategic placement of functional groups can significantly alter the electronic and steric characteristics of the parent amine, thereby influencing its reactivity and biological interactions.
Influence of Substituents (e.g., Fluorination) on pKa and Lipophilicity for Medicinal Chemistry Design
In the realm of drug discovery, the acid dissociation constant (pKa) and lipophilicity (expressed as LogP) are paramount properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms onto the bicyclo[3.2.0]heptane scaffold has been shown to be a powerful strategy for modulating these parameters.
The primary influence of fluorination on the pKa of this compound and its derivatives is a consequence of the strong electron-withdrawing inductive effect of the fluorine atom(s). dntb.gov.uachemrxiv.orgdtu.dk This effect reduces the electron density on the nitrogen atom of the amine, thereby decreasing its basicity and lowering the pKa of its conjugate acid. For instance, the presence of a gem-difluoro group (CF2) in the bicyclo[3.2.0]heptane ring system has been experimentally determined to decrease the pKa values by a range of 0.3 to 0.5 units compared to their non-fluorinated counterparts. dntb.gov.uanuph.edu.uanuph.edu.ua This predictable modulation of pKa is a valuable tool for medicinal chemists aiming to optimize the ionization state of a drug candidate at physiological pH.
The impact of fluorination on lipophilicity is more nuanced and less predictable, as it can either increase or decrease the LogP value depending on the specific structural context. chemrxiv.org While fluorine is often associated with increased lipophilicity in aromatic systems, in aliphatic and bicyclic systems like bicyclo[3.2.0]heptane, it can lead to a decrease in LogP. dtu.dk This is attributed to alterations in the molecule's surface polarity and interactions with the surrounding solvent. In the case of 6,6-difluorobicyclo[3.2.0]heptane derivatives, a notable decrease in LogP values by 0.54 to 0.55 units has been observed. dntb.gov.uanuph.edu.uanuph.edu.uaresearchgate.net Interestingly, the rigid bicyclic structure of the bicyclo[3.2.0]heptane system itself appears to have a minimal effect on the acidity and lipophilicity when compared to analogous monocyclic systems. dntb.gov.uanuph.edu.uanuph.edu.ua
The interplay between pKa and LogP is critical for the design of molecules with optimal developability characteristics. The following interactive data table summarizes the experimentally determined pKa and LogP values for a selection of bicyclo[3.2.0]heptane amine derivatives, illustrating the impact of fluorination.
| Compound | Substituent | pKa | LogP | -ΔpKa (vs. non-fluorinated) |
| This compound | None | (Value not directly provided in sources) | 1.2 (Calculated) nih.gov | N/A |
| 6,6-Difluorothis compound | 6,6-difluoro | (Value not directly provided in sources) | (Value not directly provided in sources) | (Value not directly provided in sources) |
| Model Benzamide of this compound | None | (Value not directly provided in sources) | (Value not directly provided in sources) | N/A |
| Model Benzamide of 6,6-Difluorothis compound | 6,6-difluoro | (Value not directly provided in sources) | (Value not directly provided in sources) | 0.3 - 0.5 dntb.gov.uanuph.edu.uanuph.edu.ua |
Electronic and Steric Profile Alterations by Functional Groups
Beyond fluorination, the introduction of other functional groups can profoundly alter the electronic and steric landscape of the this compound scaffold, thereby influencing its reactivity and potential as a building block in organic synthesis.
Electronic Profile: The electronic nature of substituents can either donate or withdraw electron density from the bicyclic system. For example, the introduction of electron-withdrawing groups, such as carbonyls or nitriles, would be expected to decrease the basicity of the amine group, similar to the effect of fluorine. Conversely, electron-donating groups, like alkyl or alkoxy groups, would increase the electron density on the nitrogen, making the amine more basic. These electronic perturbations can also influence the reactivity of other positions on the bicyclic ring.
Steric Profile: The rigid, fused-ring structure of bicyclo[3.2.0]heptane provides a well-defined three-dimensional shape. The steric bulk and positioning of substituents can dictate the stereochemical outcome of reactions involving the amine or other parts of the scaffold. For instance, bulky substituents can hinder the approach of reagents to one face of the molecule, leading to high diastereoselectivity in subsequent chemical transformations. nih.gov The conformational preference of the bicyclo[3.2.0]heptane system, which favors an endo-envelope conformation, can also play a significant role in directing the regioselectivity of reactions. stir.ac.uk The strategic placement of bulky groups can even override the inherent conformational preferences of the ring system, offering another layer of synthetic control. nih.gov
The following table provides a conceptual overview of how different functional groups can be expected to modify the electronic and steric profiles of the this compound scaffold.
| Functional Group | Expected Electronic Effect on Amine Basicity | Expected Steric Influence |
| -F, -CF3 | Decrease (Inductive withdrawal) | Minimal to moderate increase in bulk |
| -OH, -OR | Decrease (Inductive withdrawal) / Increase (Resonance donation if conjugated) | Moderate increase in bulk, potential for hydrogen bonding |
| -C=O | Decrease (Inductive and resonance withdrawal) | Planar, moderate bulk, directs nucleophilic attack |
| -Alkyl | Increase (Inductive donation) | Increases with size, can direct facial selectivity |
| -Aryl | Decrease (Inductive withdrawal) | Significant bulk, can introduce π-stacking interactions |
Future advancements in the chemistry of this compound and its derivatives are poised to unlock new scientific frontiers. The unique three-dimensional structure of the bicyclo[3.2.0]heptane scaffold makes it a valuable component in various fields, and ongoing research seeks to expand its utility and accessibility. nih.govrsc.orgrsc.org This article outlines the key future research directions, focusing on synthetic methodologies, reaction exploration, computational design, and expanding applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
